Introduction: The Significance of the Indazole Scaffold in Modern Chemistry
Introduction: The Significance of the Indazole Scaffold in Modern Chemistry
An In-depth Technical Guide to 5-Bromo-3-chloro-1H-indazole for Researchers and Drug Development Professionals
The indazole ring system, a bicyclic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2] As a bioisostere of indole, it is recognized as a "privileged structure," meaning it can bind to a wide range of biological targets, leading to diverse therapeutic activities.[2][3] Indazole derivatives are integral components of numerous FDA-approved drugs, including the anti-cancer agents Pazopanib and Niraparib, and the antiemetic Granisetron, used to manage chemotherapy-induced side effects.[1][4]
Within this critical class of compounds, halogenated indazoles serve as exceptionally versatile building blocks. The strategic placement of halogen atoms provides reactive handles for synthetic diversification and modulates the compound's electronic properties, lipophilicity, and metabolic stability.[1] 5-Bromo-3-chloro-1H-indazole is a prime example of such a key intermediate. Its unique di-halogenated structure offers multiple pathways for chemical modification, making it an invaluable precursor in the synthesis of novel bioactive molecules for pharmaceutical and agrochemical research.[5] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and applications, tailored for scientists engaged in research and development.
Physicochemical and Spectroscopic Profile
The fundamental physical and chemical properties of 5-Bromo-3-chloro-1H-indazole are summarized below. Accurate characterization through these parameters is the first step in any reliable experimental design.
Core Properties
A summary of the key physicochemical data for 5-Bromo-3-chloro-1H-indazole is presented in Table 1. This data is essential for calculating molar equivalents, determining appropriate solvents, and ensuring proper storage.
| Property | Value | Source(s) |
| CAS Number | 36760-19-7 | [5][6][7] |
| Molecular Formula | C₇H₄BrClN₂ | [5][7] |
| Molecular Weight | 231.48 g/mol | [5][8] |
| Appearance | Off-white solid | [5] |
| Purity | ≥95% - 97% | [5][6] |
| Storage Conditions | Store at 0-8 °C in a dry, cool, well-ventilated place. | [5][9] |
Chemical Structure
The structural arrangement of atoms dictates the molecule's reactivity and its ability to interact with biological targets.
Caption: Chemical structure of 5-Bromo-3-chloro-1H-indazole.
Spectroscopic Data Insights
While raw spectra require direct acquisition, an experienced scientist can anticipate the key features necessary for structural confirmation. Spectroscopic data for this compound and its analogues are available from various chemical suppliers and databases.[10][11][12]
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene portion of the indazole ring. A broad singlet, characteristic of the N-H proton, would also be present, and its chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the seven carbon atoms in the indazole core. The chemical shifts of the carbons bonded to the bromine (C5) and chlorine (C3) atoms will be significantly influenced by the electronegativity of these halogens.
-
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and isotopic distribution. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]+, confirming the presence of both halogens.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic N-H stretching band (typically around 3100-3300 cm⁻¹), along with C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, which are typical for aromatic heterocyclic systems.
Synthesis and Reactivity: A Chemist's Perspective
The utility of 5-Bromo-3-chloro-1H-indazole stems from its inherent reactivity, which allows for its elaboration into more complex molecular architectures.
Reactivity Profile
The chemical behavior of 5-Bromo-3-chloro-1H-indazole is governed by the interplay of the indazole core and its halogen substituents.
-
The Indazole N-H Proton: The proton on the pyrazole ring nitrogen is acidic and can be deprotonated with a suitable base. This allows for N-alkylation or N-arylation reactions, a common strategy to block this site or introduce functionality that can modulate biological activity or solubility.
-
C5-Bromine for Cross-Coupling: The bromine atom at the C5 position is a prime site for modern cross-coupling reactions. This is the most valuable feature for drug discovery, as it enables the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Reactions such as Suzuki-Miyaura (for introducing aryl or vinyl groups), Buchwald-Hartwig amination (for adding amines), and Sonogashira coupling (for adding alkynes) are routinely employed at this position. This versatility allows for the rapid generation of diverse compound libraries for screening.[4]
-
C3-Chlorine Reactivity: The chlorine atom at the C3 position is attached to the electron-deficient pyrazole ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, or thiols, further expanding the synthetic possibilities.
General Synthetic Approach
While specific synthesis procedures for this exact molecule are proprietary, a plausible synthetic pathway can be constructed based on established methods for creating substituted indazoles.[3][13][14] A common strategy involves the diazotization and subsequent cyclization of a suitably substituted aniline precursor.
Caption: Generalized synthetic workflow for halogenated indazoles.
This logical flow, starting from a commercially available precursor, represents a common industrial approach to synthesizing the indazole core. The specific reaction conditions would be optimized to maximize yield and purity.[13]
Applications in Research and Drug Development
5-Bromo-3-chloro-1H-indazole is not an end product itself but a crucial starting material for creating high-value compounds.[5] Its application spans multiple scientific domains.
-
Pharmaceutical Development: This is the primary area of application. The compound is a key intermediate for synthesizing potential therapeutics, particularly in oncology.[5] Researchers utilize it to build molecules that act as kinase inhibitors, which are a major class of anti-cancer drugs.[1] Its structure is also leveraged in the development of novel agents for treating neurological disorders.[5]
-
Agrochemical Research: The indazole scaffold is also important in agriculture. 5-Bromo-3-chloro-1H-indazole can be used to develop new herbicides and fungicides with improved efficacy and potentially reduced environmental impact.[5]
-
Materials Science: The unique electronic properties of halogenated aromatic systems make this compound a candidate for exploration in the creation of advanced materials, such as polymers and coatings with enhanced durability and resistance.[5]
Experimental Protocol: A Self-Validating Suzuki-Miyaura Cross-Coupling
To illustrate the practical utility of 5-Bromo-3-chloro-1H-indazole, the following section details a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental for elaborating the C5 position and is a self-validating system through its built-in checkpoints for reaction monitoring and product verification.
Objective: To synthesize a 5-aryl-3-chloro-1H-indazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-3-chloro-1H-indazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
-
TLC plates, silica gel, and appropriate solvents for chromatography
Step-by-Step Methodology:
-
Reaction Setup (Inerting the System): To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-chloro-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Causality: The system must be made inert (purged with nitrogen or argon) because the palladium catalyst, especially in its active Pd(0) state, is sensitive to oxygen and can be deactivated, halting the catalytic cycle.
-
-
Solvent and Catalyst Addition: Add the solvent system (e.g., dioxane/water). Bubble nitrogen or argon gas through the solution for 15-20 minutes to degas the mixture.
-
Causality: Degassing removes dissolved oxygen. The aqueous portion of the solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.
-
-
Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Causality: The palladium catalyst is the heart of the reaction, enabling the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond.
-
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir vigorously.
-
Reaction Monitoring (Self-Validation Point 1): Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting material. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Causality: This in-process control prevents wasting time and resources on a failed reaction and provides data for optimization.
-
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Causality: This procedure isolates the desired organic product from the inorganic base, catalyst residues, and other water-soluble byproducts.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography is essential to separate the pure product from unreacted starting materials, catalyst byproducts, and any side products, ensuring high purity.
-
-
Characterization (Self-Validation Point 2): Characterize the final, purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Causality: This final analytical step provides definitive proof of the product's identity and is a non-negotiable part of any synthetic protocol, ensuring the trustworthiness of the result.
-
Safety and Handling
As with any laboratory chemical, proper handling of 5-Bromo-3-chloro-1H-indazole is essential.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[6] The toxicological properties have not been fully investigated.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[5][9]
Conclusion
5-Bromo-3-chloro-1H-indazole stands out as a compound of significant interest for researchers in drug discovery and materials science. Its di-halogenated structure provides a robust platform for synthetic diversification through well-established chemical transformations like cross-coupling and nucleophilic substitution. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for leveraging its full potential in the laboratory. As a key building block, it will undoubtedly continue to contribute to the development of novel molecules with important therapeutic and industrial applications.
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